REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:8]=[CH:7][NH:6][CH:5]=1)([O-:3])=[O:2].[Br:9]N1C(C)(C)C(=O)N(Br)C1=O>O1CCCC1>[Br:9][C:7]1[NH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:8]=1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CNC=C1
|
Name
|
|
Quantity
|
730 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure and water
|
Type
|
ADDITION
|
Details
|
was added to the resultant residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction from the resultant mixture with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1NC=C(C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |